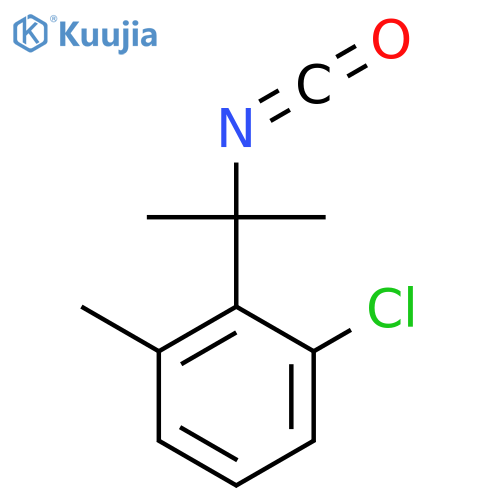

Cas no 2649067-95-6 (1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene)

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene

- 2649067-95-6

- EN300-1963543

-

- インチ: 1S/C11H12ClNO/c1-8-5-4-6-9(12)10(8)11(2,3)13-7-14/h4-6H,1-3H3

- InChIKey: SJKOBXAMAMNOGW-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C)=C1C(C)(C)N=C=O

計算された属性

- せいみつぶんしりょう: 209.0607417g/mol

- どういたいしつりょう: 209.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 29.4Ų

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963543-5.0g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1963543-5g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-0.1g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 0.1g |

$892.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-10g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 10g |

$4360.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-1g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 1g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-0.05g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 0.05g |

$851.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-10.0g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1963543-2.5g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 2.5g |

$1988.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-0.25g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 0.25g |

$933.0 | 2023-09-17 | ||

| Enamine | EN300-1963543-0.5g |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene |

2649067-95-6 | 0.5g |

$974.0 | 2023-09-17 |

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzeneに関する追加情報

1-クロロ-2-(2-イソシアナトプロパン-2-イル)-3-メチルベンゼン(CAS No. 2649067-95-6)の専門的解説

1-クロロ-2-(2-イソシアナトプロパン-2-イル)-3-メチルベンゼンは、有機合成化学において重要な中間体として注目される化合物です。そのユニークな分子構造と反応性の高さから、医薬品や機能性材料の開発分野で応用が期待されています。本稿では、この化合物の特性や用途、最新の研究動向について詳しく解説します。

近年、持続可能な化学プロセスやグリーンケミストリーへの関心が高まる中、1-クロロ-2-(2-イソシアナトプロパン-2-イル)-3-メチルベンゼンのような精密化学品の効率的合成法が注目されています。特に、触媒反応の最適化や溶媒選択に関する研究が活発に行われており、環境負荷低減と経済性の両立が課題となっています。

この化合物の分子設計において特筆すべきは、イソシアナト基と芳香族クロロ基の共存による多様な反応選択性です。これにより、高分子材料の架橋剤や特異的官能基導入の前駆体としての利用が可能となります。実際に、耐熱性樹脂や特殊コーティング剤の開発において、その有用性が確認されています。

分析技術の進歩に伴い、1-クロロ-2-(2-イソシアナトプロパン-2-イル)-3-メチルベンゼンの構造特性解析も飛躍的に発展しました。最新のNMR分光法や質量分析を用いることで、微量不純物の同定や反応メカニズムの解明が可能となっています。これにより、より純度の高い製品の製造が実現し、製品品質向上に寄与しています。

安全性に関する最新の知見では、この化合物の適切な取り扱い方法や安定性条件についての研究が進められています。特に、保管条件や反応条件の最適化により、長期保存時の品質維持が可能となりました。これらの知見は、産業利用における実用化を大きく前進させるものと期待されています。

市場動向を見ると、1-クロロ-2-(2-イソシアナトプロパン-2-イル)-3-メチルベンゼンを含む特殊イソシアネート誘導体の需要は、電子材料や自動車部品分野の成長に伴い、堅調に拡大しています。特にアジア市場における需要増加が顕著で、サプライチェーンの再構築が進められています。

今後の展望として、この化合物を活用した新規材料開発が期待されています。例えば、自己修復材料やスマートポリマーへの応用研究が進められており、その分子設計の柔軟性が高く評価されています。また、バイオベース原料からの合成経路開発も重要な研究テーマとなっています。

総括すると、CAS No. 2649067-95-6として知られる1-クロロ-2-(2-イソシアナトプロパン-2-イル)-3-メチルベンゼンは、その特異な化学的特性から、材料科学分野で重要な役割を果たす化合物です。持続可能な社会の実現に向け、その潜在的可能性を最大限引き出す研究が今後さらに進展することが期待されます。

2649067-95-6 (1-chloro-2-(2-isocyanatopropan-2-yl)-3-methylbenzene) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)